2-Chloro-6-ethyl-4-methylquinoline
Overview
Description
2-Chloro-6-ethyl-4-methylquinoline is a quinoline derivative with the molecular formula C12H12ClN Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Scientific Research Applications
2-Chloro-6-ethyl-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, antiviral, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and other industrial chemicals.
Future Directions
The future directions for research on 2-Chloro-6-ethyl-4-methylquinoline could include exploring its potential applications in various fields, such as medicinal chemistry. For example, quinoline derivatives have been studied for their potential antimalarial properties . Additionally, the synthesis and pharmacological evolution of quinolinyl-pyrazoles have been reviewed recently , suggesting potential future directions for research on this compound and related compounds. More research is needed to explore these possibilities.
Mechanism of Action
Target of Action
- 2-Chloro-6-ethyl-4-methylquinoline primarily targets the heme polymerase enzyme in malarial trophozoites. By inhibiting heme polymerase, the compound prevents the conversion of heme to hemazoin within the parasite. This accumulation of toxic heme ultimately leads to the death of the Plasmodium species .
Mode of Action
- this compound binds to heme polymerase, disrupting its function. The parasite continues to accumulate toxic heme, which is lethal to Plasmodium .
Biochemical Pathways
- The inhibition of heme polymerase disrupts the heme detoxification pathway in Plasmodium. Accumulation of toxic heme impairs parasite survival and growth .
Result of Action
- Inhibition of heme polymerase disrupts heme detoxification, leading to parasite death. Plasmodium trophozoites cannot neutralize toxic heme, impairing their survival .
Preparation Methods
The synthesis of 2-Chloro-6-ethyl-4-methylquinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with ethyl and methyl substituents under specific conditions. Microwave irradiation has been shown to be an effective method for synthesizing quinoline derivatives, offering advantages such as reduced reaction times and higher yields . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
2-Chloro-6-ethyl-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-Chloro-6-ethyl-4-methylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Lacks the ethyl and methyl substituents, leading to different chemical properties and biological activities.
6-Ethylquinoline: Lacks the chlorine and methyl groups, affecting its reactivity and applications.
4-Methylquinoline: Lacks the chlorine and ethyl groups, resulting in different chemical behavior.
Properties
IUPAC Name |
2-chloro-6-ethyl-4-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPCZCIGFFCPDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651028 | |
Record name | 2-Chloro-6-ethyl-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35213-56-0 | |
Record name | 2-Chloro-6-ethyl-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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